molecular formula C12H10O5 B087006 Ethyl 7-hydroxycoumarin-4-carboxylate CAS No. 1084-45-3

Ethyl 7-hydroxycoumarin-4-carboxylate

Cat. No. B087006
CAS RN: 1084-45-3
M. Wt: 234.2 g/mol
InChI Key: SNMUERBNQDOIQB-UHFFFAOYSA-N
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Patent
US04151291

Procedure details

0.10 mole resorcinol and 0.12 mole sodium diethyl oxalacetate is heated to 80° C. for 1 hour in 60 ml concentrated phosphoric acid. 4-Carbethoxy-7-hydroxy-coumarin is thus obtained at an 80% yield in the form of a viscous oil.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Name
sodium diethyl oxalacetate
Quantity
0.12 mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[C:9](OCC)(=[O:18])[CH2:10][C:11]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=O.[Na]>P(=O)(O)(O)O>[C:13]([C:11]1[C:8]2[C:1](=[CH:3][C:4]([OH:5])=[CH:6][CH:7]=2)[O:2][C:9](=[O:18])[CH:10]=1)([O:15][CH2:16][CH3:17])=[O:14] |f:1.2,^1:21|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
sodium diethyl oxalacetate
Quantity
0.12 mol
Type
reactant
Smiles
C(CC(=O)C(=O)OCC)(=O)OCC.[Na]
Name
Quantity
60 mL
Type
solvent
Smiles
P(O)(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OCC)C1=CC(OC2=CC(=CC=C12)O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.